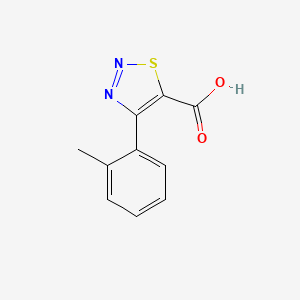

4-(2-methylphenyl)thiadiazole-5-carboxylic acid

Description

Nomenclature and Molecular Identity of 4-(2-methylphenyl)thiadiazole-5-carboxylic acid

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1432259-94-3, providing a unique identifier for this specific molecular structure. The molecular designation clearly indicates the presence of a thiadiazole ring system substituted at the 4-position with a 2-methylphenyl group and at the 5-position with a carboxylic acid functional group.

The structural arrangement of this compound demonstrates the characteristic features of substituted thiadiazoles, where the heterocyclic core maintains its aromatic stability while accommodating various substituents that modify its chemical and physical properties. The 2-methylphenyl substituent, also known as the ortho-tolyl group, contributes both steric and electronic effects to the overall molecular behavior. The positioning of the methyl group on the phenyl ring creates specific spatial relationships that influence molecular interactions and reactivity patterns.

The compound's Simplified Molecular Input Line Entry System representation, expressed as Cc1ccccc1c1nnsc1C(=O)O, provides a concise description of its connectivity and structural organization. This notation clearly delineates the relationship between the methylated aromatic ring and the thiadiazole heterocycle, while identifying the carboxylic acid functionality that significantly influences the compound's chemical behavior and potential applications.

Historical Development of Thiadiazole Chemistry

The historical foundation of thiadiazole chemistry traces its origins to the pioneering work of Fischer in 1882, who first described compounds containing this heterocyclic system. However, the true nature and structural characteristics of the thiadiazole ring system remained incompletely understood until the subsequent investigations conducted by Freund and Kuhn in 1890, who definitively demonstrated the correct structural arrangements and bonding patterns within these molecules.

The development of thiadiazole chemistry accelerated significantly during the twentieth century, particularly following the advent of sulfur-containing pharmaceutical compounds and the later discovery of mesoionic systems. These developments provided new synthetic methodologies and theoretical frameworks for understanding the behavior of thiadiazole-containing molecules. The Hurd-Mori synthesis, discovered in 1956 during attempts to prepare oxadiazinedione compounds, emerged as a particularly important synthetic approach for accessing 1,2,3-thiadiazole derivatives.

The evolution of thiadiazole chemistry has been marked by continuous expansion of synthetic methodologies and applications. Research has progressed from simple parent compounds with limited practical applications to sophisticated derivatives bearing complex substituent patterns that confer specific properties and functionalities. The development of advanced characterization techniques and computational methods has further enhanced understanding of structure-activity relationships within this compound class.

Contemporary thiadiazole research encompasses diverse areas including pharmaceutical development, materials science, and catalysis applications. The historical progression from fundamental structural studies to applied research demonstrates the maturation of this field and its increasing relevance to modern chemical research and development efforts.

Position within Heterocyclic Compound Classification

Thiadiazoles occupy a distinctive position within the broader classification of heterocyclic compounds, specifically belonging to the azole subfamily characterized by the presence of nitrogen and sulfur heteroatoms within five-membered ring systems. The classification of thiadiazoles reflects their structural complexity and the multiple isomeric forms that arise from different arrangements of the constituent heteroatoms.

Four constitutional isomers of thiadiazole exist, distinguished by the relative positions of the sulfur and nitrogen atoms within the five-membered ring. These isomers include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, each exhibiting distinct chemical and physical properties despite sharing the same molecular formula. The nomenclature system incorporates the positional numbers of the heteroatoms, with the sulfur atom serving as the reference point for numbering.

The aromatic character of thiadiazole rings results from the presence of two double bonds and the contribution of one lone pair of electrons from the sulfur atom, creating a stable six-electron aromatic system. This aromatic stabilization significantly influences the chemical reactivity and stability of thiadiazole derivatives, making them valuable scaffolds for pharmaceutical and materials applications.

Within the context of medicinal chemistry, thiadiazoles serve as bioisosteric replacements for various other heterocyclic systems including pyrimidine, pyridine, oxadiazole, oxazole, thiazole, and benzene. This bioisosteric relationship enables the design of modified compounds with altered pharmacological properties while maintaining essential biological activities.

Table 1: Thiadiazole Isomers and Their Structural Characteristics

| Isomer Type | Heteroatom Positions | Aromatic Character | Stability |

|---|---|---|---|

| 1,2,3-thiadiazole | S(1), N(2), N(3) | Yes | Moderate |

| 1,2,4-thiadiazole | S(1), N(2), N(4) | Yes | High |

| 1,2,5-thiadiazole | S(1), N(2), N(5) | Yes | High |

| 1,3,4-thiadiazole | S(1), N(3), N(4) | Yes | High |

Basic Physico-chemical Properties and Chemical Formula (C₁₀H₈N₂O₂S)

The molecular formula C₁₀H₈N₂O₂S of this compound reflects its composition of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition corresponds to a molecular weight of 220.25 grams per mole, positioning the compound within the range typical for small to medium-sized organic molecules suitable for various research applications.

The molecular structure incorporates multiple functional groups that contribute to its overall chemical behavior and properties. The thiadiazole heterocycle provides aromatic stability and electron-deficient character, while the carboxylic acid group introduces polar functionality and hydrogen bonding capability. The methylated phenyl substituent adds hydrophobic character and influences molecular shape and packing arrangements.

Physical properties of this compound include its existence as a solid material at room temperature, consistent with the presence of intermolecular hydrogen bonding facilitated by the carboxylic acid functionality. The compound exhibits characteristics typical of aromatic carboxylic acids, including specific melting point ranges and solubility patterns that reflect the balance between hydrophilic and hydrophobic structural elements.

The electronic properties of the molecule are significantly influenced by the electron-withdrawing nature of the thiadiazole ring and the electron-donating character of the methyl substituent on the phenyl ring. These electronic effects create specific charge distribution patterns that influence chemical reactivity and intermolecular interactions.

Table 2: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂S | |

| Molecular Weight | 220.25 g/mol | |

| Chemical Abstracts Service Number | 1432259-94-3 | |

| Physical State | Solid | |

| Purity (Commercial) | ≥95% |

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its unique structural features and the broader importance of thiadiazole-containing compounds in contemporary chemical science. Thiadiazole derivatives have emerged as multifaceted scaffolds with applications spanning pharmaceutical development, materials science, and coordination chemistry.

Research interest in this compound class has intensified due to their demonstrated utility as versatile building blocks for more complex molecular architectures. The presence of multiple reactive sites within the thiadiazole framework enables diverse chemical transformations and functionalization strategies that expand synthetic accessibility to novel chemical space. Advanced synthesis techniques including microwave-assisted methods, ultrasound-assisted synthesis, and multicomponent reactions have enhanced the efficiency and scope of thiadiazole chemistry.

The structural characteristics of this compound make it particularly valuable for structure-activity relationship studies and molecular design efforts. The combination of aromatic substitution patterns and carboxylic acid functionality provides multiple points for chemical modification and optimization, enabling systematic exploration of property-structure relationships.

Contemporary research applications include the development of novel coordination complexes, where thiadiazole derivatives serve as versatile ligands capable of forming stable metal complexes with unique properties. The hydrogen-binding domain characteristics and two-electron donor system properties of thiadiazoles contribute to their effectiveness in coordination chemistry applications.

The compound's role as a bioisosteric replacement for other heterocyclic systems has particular relevance in pharmaceutical research, where structural modifications can lead to improved pharmacological profiles while maintaining essential biological activities. This bioisosteric potential, combined with the inherent stability and reactivity of the thiadiazole core, positions these compounds as valuable tools for drug discovery and development efforts.

Properties

IUPAC Name |

4-(2-methylphenyl)thiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-4-2-3-5-7(6)8-9(10(13)14)15-12-11-8/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUJRSSDFLCPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Method 1: Solid-Phase Grinding with Phosphorus Pentachloride

Source: Chinese patent CN103936691A

- Reagents: Thiosemicarbazide, 2-methylbenzoic acid (as the carboxylic acid source), phosphorus pentachloride.

- Molar ratio: Thiosemicarbazide : carboxylic acid : phosphorus pentachloride = 1 : (1–1.2) : (1–1.2).

- Process:

- Add all reagents into a dry reaction vessel.

- Grind thoroughly at room temperature for 5–15 minutes until the reaction completes (monitored by TLC).

- Let the mixture stand for 30–60 minutes.

- Add sodium carbonate solution to adjust pH to 8–8.2.

- Filter the mixture, dry the filter cake.

- Recrystallize the crude product to obtain pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

- Mild reaction conditions at room temperature.

- Short reaction time.

- Low equipment requirements.

- High yield (>91%).

- Low toxicity and cost of phosphorus pentachloride.

- The reaction progress is monitored by TLC using ethyl acetate/petroleum ether (1:3) as the eluent.

- The grinding is performed in a mortar.

Preparation Method 2: Cyclodehydration Using Phosphorus Oxychloride (POCl3)

Source: Research article on synthesis of 1,3,4-thiadiazole derivatives

- Reagents: 2-methylbenzoic acid (or substituted aromatic carboxylic acid), thiosemicarbazide, phosphorus oxychloride.

- Process:

- Stir aromatic carboxylic acid (3 mmol) with POCl3 (10 mL) at room temperature for 20 minutes.

- Add thiosemicarbazide (3 mmol) and heat the mixture at 80–90 °C for 1 hour.

- Cool the reaction mixture in an ice bath.

- Add water (40 mL) carefully and reflux for 4 hours.

- Cool and basify the solution to pH 8 with 50% sodium hydroxide solution.

- Filter the precipitate and recrystallize to purify the product.

- Well-established method for 1,3,4-thiadiazole ring formation.

- Suitable for various substituted aromatic acids.

- Produces high purity products after recrystallization.

Comparative Data Table of Preparation Methods

| Feature | Method 1: Solid-Phase Grinding (PCl5) | Method 2: Cyclodehydration (POCl3) |

|---|---|---|

| Reaction medium | Solid phase (grinding) | Liquid phase (solution) |

| Temperature | Room temperature (20–25 °C) | Heating at 80–90 °C |

| Reaction time | 5–15 min grinding + 30–60 min standing | ~1 hour heating + 4 hours reflux |

| Reagents | Thiosemicarbazide, carboxylic acid, PCl5 | Thiosemicarbazide, carboxylic acid, POCl3 |

| Yield | >91% | High (not explicitly quantified) |

| Equipment requirements | Low (mortar and simple vessel) | Moderate (heating and reflux apparatus) |

| Post-reaction treatment | Alkaline work-up, filtration, recrystallization | Addition of water, basification, filtration, recrystallization |

| Monitoring | TLC during grinding | Reaction time and temperature control |

| Toxicity and cost | Low toxicity PCl5, cheap | POCl3 is more corrosive and toxic |

Additional Notes on Related Synthetic Steps

- The acid chloride derivative of 4-(2-methylphenyl)thiadiazole-5-carboxylic acid can be prepared by reacting the acid with thionyl chloride (SOCl2) for further functionalization.

- Enzymatic and oxidative dimerization methods have been explored for related thiadiazole derivatives but are less common for this specific compound.

- Hydrolysis of ester intermediates can afford the carboxylic acid under mild conditions using aqueous lithium hydroxide in methanol.

Summary of Research Findings

- The solid-phase grinding method with phosphorus pentachloride offers a rapid, mild, and high-yielding route to 2-amino-5-substituted-1,3,4-thiadiazoles, including derivatives like this compound.

- The cyclodehydration method using phosphorus oxychloride is a classical and reliable approach, suitable for scale-up and various substitutions.

- Both methods require post-synthesis purification by recrystallization to achieve high purity.

- The choice of method depends on available equipment, desired scale, and safety considerations regarding reagent toxicity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenyl)thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(2-methylphenyl)thiadiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also play a role in binding to target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 4-(p-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid

- 4-(m-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-(2-methylphenyl)thiadiazole-5-carboxylic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its p-tolyl and m-tolyl counterparts.

Biological Activity

4-(2-Methylphenyl)thiadiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiadiazole ring and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H10N2O2S |

| Molecular Weight | 218.26 g/mol |

| Functional Groups | Thiadiazole ring, carboxylic acid |

The presence of the 2-methylphenyl substituent significantly influences the compound's reactivity and biological properties, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects against certain diseases. For example, it has been shown to modulate the activity of receptors associated with cancer cell proliferation and survival.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines indicate a concentration-dependent effect on cell viability, with notable reductions observed at higher concentrations .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | <50 | Induces apoptosis |

| HCT-116 | <40 | Inhibits proliferation |

Case Studies

- Anticancer Mechanism Exploration : A study investigated the effects of the compound on cell cycle regulation in MCF-7 cells. Results indicated a significant increase in the G0/G1 phase population, suggesting that the compound effectively halts cell cycle progression at this checkpoint .

- Synergistic Effects with Other Compounds : Research has shown that when combined with other therapeutic agents, this compound enhances their anticancer efficacy. This synergistic effect is attributed to its ability to target multiple pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-methylphenyl)thiadiazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : A multi-step synthesis involving cyclization of thiosemicarbazide intermediates with substituted phenyl groups is commonly employed. For example, describes the synthesis of structurally similar 1,3,4-thiadiazole derivatives via condensation and cyclization steps. Reaction optimization may include adjusting solvent polarity (e.g., DMF for solubility), temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of reagents. Catalytic methods, such as using Lewis acids (e.g., ZnCl₂) to accelerate ring closure, can enhance yields .

- Data : Typical yields range from 50–70%, with purity verified via HPLC ().

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC : Ion-pair reversed-phase chromatography (e.g., C18 column, 0.1% trifluoroacetic acid in mobile phase) to assess purity and resolve co-eluting impurities .

- Spectroscopy : FT-IR for thiadiazole ring confirmation (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR for substituent analysis (e.g., aromatic protons at δ 7.2–7.8 ppm), and HRMS for molecular ion validation.

- Melting Point : Compare observed values (e.g., 201–203°C for analogous compounds) with literature data .

Q. What are the critical solubility considerations for this compound in biological assays?

- Methodology : Solubility screening in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) is essential. highlights that carboxylic acid derivatives often require pH adjustment (e.g., NaHCO₃ for salt formation) to enhance aqueous solubility. Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole ring influence biological activity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring). Biological assays (e.g., enzyme inhibition, antimicrobial activity) can correlate structural features with potency. demonstrates that triazole-thiadiazole hybrids exhibit enhanced superoxide scavenging activity when aryl groups are para-substituted .

- Data : For example, a 4-chlorophenyl analog may show 2-fold higher IC₅₀ in kinase inhibition assays compared to the methylphenyl derivative.

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-carboxylic acid derivatives?

- Methodology : Investigate assay variability (e.g., cell line specificity, incubation time) and compound stability (e.g., hydrolysis in buffer). notes that disulfide bond formation in thiadiazole derivatives can alter reactivity, necessitating stability studies under physiological conditions . Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., GSK-3β or CDK1). suggests that carboxylate groups often engage in hydrogen bonding with catalytic lysine or arginine residues. MD simulations (e.g., GROMACS) can assess binding stability over time .

- Data : Predicted binding energy (ΔG) values ≤ −8 kcal/mol indicate high-affinity interactions.

Experimental Design Considerations

Q. What are the best practices for characterizing crystallographic properties of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) can elucidate molecular packing and hydrogen-bonding networks. reports that thiadiazole derivatives often form π-π stacked dimers, influencing solubility and stability .

- Data : Unit cell parameters (e.g., monoclinic system with space group P2₁/c) and R-factor ≤ 0.05 ensure high-quality structural resolution.

Q. How can synthetic byproducts be minimized during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.